2-{4-[(2-oxocyclopentyl)methyl]phenyl}-N-(4-sulfamoylbenzyl)propanamide
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Overview
Description
N-[4-(Aminosulfonyl)benzyl]-2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanamide is a complex organic compound with a unique structure that includes both sulfonamide and cyclopentanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminosulfonyl)benzyl]-2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of 4-aminobenzylamine with a sulfonyl chloride to form the sulfonamide intermediate.
Cyclopentanone Derivative Formation: The next step involves the reaction of a cyclopentanone derivative with a suitable reagent to introduce the oxocyclopentyl group.
Coupling Reaction: The final step involves coupling the sulfonamide intermediate with the cyclopentanone derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminosulfonyl)benzyl]-2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxocyclopentyl group to a hydroxyl group.
Substitution: The benzylamine moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
N-[4-(Aminosulfonyl)benzyl]-2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(Aminosulfonyl)benzyl]-2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The oxocyclopentyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Aminosulfonyl)benzyl]-2-cyanoacetamide
- N-[4-(Aminosulfonyl)benzyl]acetamide
Uniqueness
N-[4-(Aminosulfonyl)benzyl]-2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanamide is unique due to the presence of both sulfonamide and oxocyclopentyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C22H26N2O4S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[4-[(2-oxocyclopentyl)methyl]phenyl]-N-[(4-sulfamoylphenyl)methyl]propanamide |
InChI |
InChI=1S/C22H26N2O4S/c1-15(18-9-5-16(6-10-18)13-19-3-2-4-21(19)25)22(26)24-14-17-7-11-20(12-8-17)29(23,27)28/h5-12,15,19H,2-4,13-14H2,1H3,(H,24,26)(H2,23,27,28) |
InChI Key |
JDZDHQJHNYHAKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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